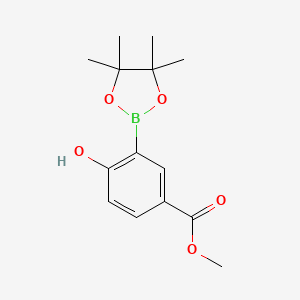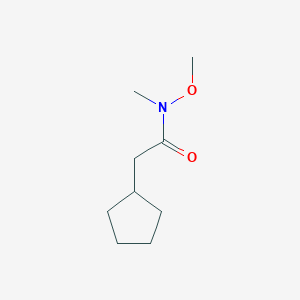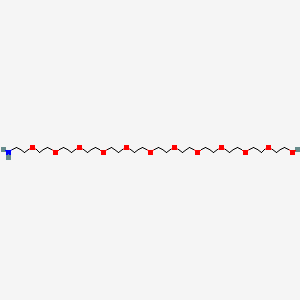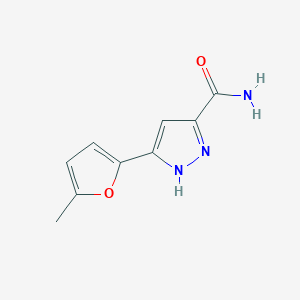![molecular formula C88H68Br4O8Rh2 B3098868 Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 CAS No. 1345974-62-0](/img/structure/B3098868.png)
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4
Vue d'ensemble
Description
Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4, also known as Davies dirhodium catalyst, is a rhodium catalyst developed by the Davies lab . It is used for enantioselective cyclopropanations and C-H functionalization under low catalyst loadings .
Chemical Reactions Analysis
Rh2(R-BTPCP)4 is used for enantioselective cyclopropanations and C-H functionalization under low catalyst loadings . It is known for its site-selective and stereoselective functionalization of non-activated tertiary C-H bonds .Physical And Chemical Properties Analysis
Rh2(R-BTPCP)4 is a powder or crystal form with a melting point greater than 300 °C . Its molecular weight is 1774.87 .Applications De Recherche Scientifique
Chiral Catalysis
- Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has been identified as an effective chiral catalyst. It facilitates enantioselective reactions, particularly in the cyclopropanation of aryl- and styryldiazoacetates. This catalyst demonstrates high enantioselectivity and compatibility with various solvent types, contributing significantly to the field of asymmetric synthesis (Qin et al., 2011).
Enantioselective Reactions
- The catalyst has shown high efficiency in enantioselective cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates. Its ability to facilitate these reactions with high enantioselectivity is a crucial development in organic synthesis (Briones et al., 2010).
Site-Selective Functionalization
- The dirhodium catalyst has been applied in highly site-selective functionalization of remote, unactivated methylene C-H bonds. This approach is noteworthy for its high levels of diastereo- and enantioselectivity, offering a new pathway for functionalizing unactivated C-H bonds in the presence of electronically activated C-H bonds (Liu et al., 2018).
Computational Studies on Catalyst Alignment
- Computational studies have revealed that this dirhodium catalyst adopts specific symmetric arrangements based on the nature of the aryl substitution pattern. Understanding these alignments has implications for designing more efficient catalysts in future research (Ren et al., 2021).
Application in Cycloaddition Reactions
- The dirhodium catalyst is also effective in cycloaddition reactions, such as the formation of vinylcyclopropenes and the 2,8-dioxabicyclo[3.2.1]octane ring system. These reactions are critical for synthesizing complex organic molecules with high enantioselectivity https://consensus.app/papers/construction-28dioxabicyclo321octane-ring-system-shimada/65ddf8310052504eaa38ba46c1773dd7/?utm_source=chatgpt" target="_blank">(Shimada et al., 2008; Shimada et al., 2009)
Steric Effects in C-H Functionalization
- The steric properties of dirhodium catalysts have been studied to understand their influence on site selectivity in C-H functionalization. These insights are essential for developing more precise and selective catalytic reactions (Qin & Davies, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylic acid;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/t4*22-;;/m0000../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZBPRUJFOHNK-JOECBHQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H68Br4O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1778.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345974-62-0 | |
| Record name | Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B3098796.png)

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)




![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)




